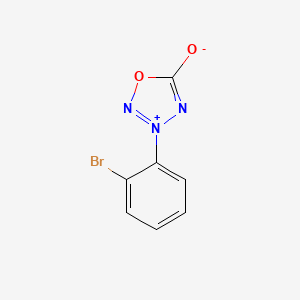

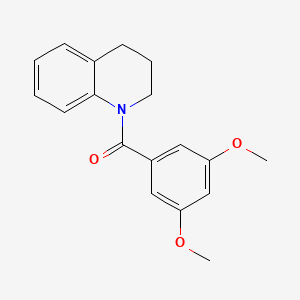

![molecular formula C16H15N3O B5534354 4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine](/img/structure/B5534354.png)

4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 265.121512110 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Optical Properties and Material Applications

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized through a one-pot, three-component condensation process, exhibit significant optical properties characterized by absorption and fluorescence spectra with a notable Stokes' shift range of 90–166 nm. These properties make them suitable for applications in luminescent materials when dispersed in a transparent thermosetting polyurethane resin, offering a low-cost solution for the development of luminescent materials (Volpi et al., 2017).

Electron-Transport Materials in OLEDs

Pyridine-containing phenanthroimidazole derivatives have been designed and synthesized as electron-transport materials (ETMs) for organic light-emitting diodes (OLEDs). The strategic incorporation of the pyridine ring enhances both the electron mobility and energy levels, resulting in significantly improved OLED performance. The novel ETMs demonstrate low driving voltage, high efficiency, and reduced efficiency roll-off, contributing to the development of highly efficient and low roll-off sky blue fluorescent OLEDs (Wang et al., 2015).

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Efficient synthetic methods have been developed for imidazo[1,2-a]pyridine derivatives, demonstrating the versatility of this chemical scaffold in producing a wide range of compounds. The easy obtainability of starting materials and convenient operations highlight the potential of these derivatives in various scientific research applications (Tu et al., 2007).

Breast Cancer Chemotherapy

Selenylated imidazo[1,2-a]pyridines exhibit promising activity against breast cancer cells by inhibiting cell proliferation, inducing DNA cleavage, and promoting apoptosis. These compounds, particularly those with enhanced cytotoxicity at lower concentrations, present a new avenue for the development of antiproliferative agents in breast cancer treatment (Almeida et al., 2018).

Photophysics and Intramolecular Processes

Studies on the photophysical characteristics of imidazo[4,5-c]pyridine derivatives reveal the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes. These findings contribute to the understanding of the photophysical behavior of these compounds and their potential applications in the development of photodynamic therapies and fluorescent probes (Behera et al., 2015).

Therapeutic Agent Development

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Research efforts are focused on structural modifications of this scaffold to discover novel therapeutic agents, highlighting its importance in the development of new drugs (Deep et al., 2016)

作用機序

The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its biological target. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

特性

IUPAC Name |

4-[2-(2-imidazol-1-ylethoxy)phenyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-2-4-16(20-12-11-19-10-9-18-13-19)15(3-1)14-5-7-17-8-6-14/h1-10,13H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNQQXMXUKTEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)OCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-methylbenzamide](/img/structure/B5534304.png)

![N-[(3S*,4R*)-4-isopropyl-1-(3-phenoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5534315.png)

![3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5534338.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5534358.png)

![6-METHYL-2,4-DIOXO-N-[(PYRIDIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE](/img/structure/B5534365.png)

![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5534371.png)

![2-chloro-4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5534386.png)

![4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5534391.png)